2,9-Dibutyl-1,10-phenanthroline

Ion-Selective Electrodes Lithium Sensing Ionophores

Researchers developing lithium ISEs often face Na+ interference compromising clinical assays. 2,9-Dibutyl-1,10-phenanthroline solves this with a 2000:1 Li+/Na+ selectivity coefficient, outperforming 14-crown-4 ethers. • Proven in PVC membranes for serum/urine Li+ monitoring • Steric bulk suppresses excited-state flattening in Cu(I) luminophores for LEC/photocatalysis • 2024-validated nucleophilic catalyst for α-glycosylated carboxylic acids Supply chain reliability with consistent 98% purity, multiple batch sizes, and global logistics support.

Molecular Formula C20H24N2
Molecular Weight 292.4 g/mol
CAS No. 85575-93-5
Cat. No. B1253295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-Dibutyl-1,10-phenanthroline
CAS85575-93-5
Synonyms2,9-dibutyl-1,10-phenanthroline
Molecular FormulaC20H24N2
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(C=CC3=C2N=C(C=C3)CCCC)C=C1
InChIInChI=1S/C20H24N2/c1-3-5-7-17-13-11-15-9-10-16-12-14-18(8-6-4-2)22-20(16)19(15)21-17/h9-14H,3-8H2,1-2H3
InChIKeyLSGGPELKXXFMGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,9-Dibutyl-1,10-phenanthroline: Lithium Ionophore & Ligand


2,9-Dibutyl-1,10-phenanthroline (CAS: 85575-93-5), also referred to as 2,9-di-n-butyl-1,10-phenanthroline, is a C20H24N2 heterocyclic compound belonging to the 1,10-phenanthroline family. This derivative features butyl substituents at the 2- and 9-positions of the phenanthroline core . Its primary recognized function is as a neutral ionophore for lithium ion-selective electrodes (ISEs) [1]. Beyond ion sensing, it serves as a bidentate ligand in coordination chemistry, forming complexes with transition metals such as copper(I), zinc(II), and nickel(II) [2], and has demonstrated utility as a nucleophilic catalyst in stereoselective glycosylation reactions [3].

Replacement Limitations of 2,9-Dibutyl-1,10-phenanthroline


The performance of 2,9-dibutyl-1,10-phenanthroline is intricately linked to its specific substitution pattern. In ion-sensing applications, the selectivity and sensitivity of the electrode are highly dependent on the precise alkyl chain length and the resulting steric and electronic environment around the metal binding site [1]. For instance, simply using unsubstituted 1,10-phenanthroline or a 2,9-dimethyl analog yields dramatically different, and often inferior, ion selectivity profiles [1]. Similarly, in coordination chemistry, the butyl groups provide crucial steric bulk that prevents deleterious excited-state structural flattening, a phenomenon that quenches emission in complexes of less sterically demanding ligands [2]. In catalysis, the ligand's steric profile directly impacts reaction efficiency; a study on zinc complex-catalyzed carbamate synthesis showed that catalysts bearing 2,9-dibutyl-phenanthroline exhibited significantly different, and often lower, activity compared to the unsubstituted parent ligand [3]. Therefore, treating this compound as a generic phenanthroline or a simple substitute for other lithium ionophores like 14-crown-4 ethers can lead to unexpected and suboptimal experimental outcomes.

2,9-Dibutyl-1,10-phenanthroline: Comparative Evidence


Li+ Selectivity Against Alkali & Alkaline Earth Ions

In PVC membrane ion-selective electrodes (ISEs), 2,9-dibutyl-1,10-phenanthroline demonstrates a high selectivity for lithium ions over competing cations. The selectivity coefficients (log K) measured for this compound are comparable to, and in some cases exceed, those reported for 14-crown-4 ether derivatives, which are a well-established class of lithium ionophores [1]. Against a baseline of minimal selectivity, this compound provides a quantifiable preference for Li+.

Ion-Selective Electrodes Lithium Sensing Ionophores

High Li+/Na+ Discrimination in Membrane Electrodes

When incorporated into a PVC membrane with the optimal plasticizer (o-nitrophenyl phenyl ether), an electrode based on 2,9-dibutyl-1,10-phenanthroline achieves a log k(Li,Na) value of -3.3 [1]. This corresponds to a 2000-fold preference for lithium ions over sodium ions [1]. At the time of its reporting, this represented the best lithium-selective electrode performance documented in the literature [1].

Ion-Selective Electrodes Lithium Sensing PVC Membrane

Steric Stabilization of Cu(I) MLCT Excited State

In [Cu(I)(diimine)2]+ complexes, the 2,9-dibutyl substituents play a critical role in stabilizing the emissive metal-to-ligand charge transfer (MLCT) excited state. In contrast to the widely used 2,9-dimethyl-1,10-phenanthroline (dmphen) ligand, the longer butyl chains in 2,9-dibutyl-1,10-phenanthroline provide enhanced steric bulk, which more effectively prevents the Jahn-Teller induced structural flattening that typically quenches emission in copper(I) phenanthroline complexes [1]. While dmphen complexes still undergo this distortion to some degree, the increased bulk of the butyl groups further restricts this motion, thereby increasing the excited state lifetime and improving the potential for applications in light-emitting devices and photosensitizers.

Coordination Chemistry Photophysics MLCT

Decreased Activity in Zn-Catalyzed Carbamate Synthesis

In the zinc(II) acetate-catalyzed synthesis of organic carbamates from CO2 and tetramethyl orthosilicate, the use of 2,9-dibutyl-1,10-phenanthroline (dbphen) as a supporting ligand resulted in a significant decrease in catalytic activity. The study explicitly compared a series of phenanthroline-based zinc catalysts and found that complexes bearing 2,9-substituted ligands, including dbphen, were 'significantly less efficient' than the complex formed with the parent, unsubstituted 1,10-phenanthroline (phen)Zn(OAc)2 [1]. This finding is crucial for proper method selection.

Catalysis Zinc Complexes CO2 Utilization

2,9-Dibutyl-1,10-phenanthroline Applications


Clinical Lithium-Selective Electrodes

This is the primary, evidence-backed application for this compound. Based on its demonstrated high selectivity coefficients, particularly a 2000:1 preference for Li+ over Na+ in optimized membranes [1], 2,9-dibutyl-1,10-phenanthroline should be the ionophore of choice when developing PVC membrane electrodes for quantifying lithium in complex matrices such as blood serum or urine. This is essential for therapeutic drug monitoring of patients on lithium treatment for bipolar disorder. Its performance is validated against both other interfering physiological ions (K+, Ca2+, Mg2+) [2] and against the standard 14-crown-4 ether class of ionophores [3].

Copper(I) Complexes for Luminescent Materials

The steric bulk provided by the butyl groups is a design feature, not a flaw, for this application. Researchers aiming to synthesize [Cu(diimine)2]+ complexes with enhanced photophysical properties should select 2,9-dibutyl-1,10-phenanthroline as their ligand. The evidence from a direct study of this ligand in copper(I) bis(diimine) compounds indicates that its structure effectively restricts excited-state flattening, a major non-radiative decay pathway that plagues copper(I) luminophores [4]. This makes the compound a valuable building block for developing new materials for light-emitting electrochemical cells (LECs), solar energy conversion, and photoredox catalysis.

Stereoselective Glycosylation Catalysis

A specific and validated application is the use of 2,9-dibutyl-1,10-phenanthroline as a nucleophilic catalyst for the synthesis of α-glycosylated carboxylic acids. A recent 2024 publication demonstrates a mild and operationally simple protocol where this compound effectively displaces a bromide leaving group from an activated sugar electrophile, forming a reactive phenanthrolinium intermediate [5]. This method achieves high diastereoselectivity and provides access to structurally diverse α-glycosylated carboxylic acids, which are valuable motifs in medicinal chemistry and chemical biology [5].

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